molecular formula C24H31ClN2O2 B15134397 N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide,monohydrochloride

Cat. No.: B15134397
M. Wt: 420.0 g/mol
InChI Key: MXBPPYCITLQUNV-MYUNOUFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a deuterated analog of a synthetic opioid receptor modulator. Its structure comprises a piperidine core substituted with a phenethyl group, a deuterated phenyl ring (denoted by -d5), and a tetrahydrofuran-2-carboxamide moiety, with a hydrochloride counterion enhancing solubility and stability. The deuterium substitution at the phenyl ring is a strategic modification to study metabolic pathways or improve pharmacokinetic properties, as deuterated compounds often exhibit altered cytochrome P450 metabolism .

According to the Safety Data Sheet (SDS) from Cayman Chemical Co., the compound is labeled as Acrylfentanyl-d5 (hydrochloride), though discrepancies exist between the nomenclature in the SDS (acrylamide backbone) and the tetrahydrofuran-carboxamide structure specified in the query . The compound is strictly designated for research applications, emphasizing its role in preclinical studies rather than therapeutic use .

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

420.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H30N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-6,8-11,22-23H,7,12-19H2;1H/i2D,5D,6D,10D,11D;

InChI Key

MXBPPYCITLQUNV-MYUNOUFISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4)[2H])[2H].Cl

Canonical SMILES

C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves several steps. The starting materials typically include phenethylamine and piperidine derivatives. The synthesis proceeds through a series of chemical reactions, including acylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing safety measures to handle the potent opioid. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Chemical Reaction Types

The compound undergoes three primary reaction types, each influenced by its functional groups and structural features:

Oxidation Reactions

Involves oxidizing agents like potassium permanganate under aqueous acidic conditions. These reactions typically hydroxylate specific positions, altering solubility and potency.

  • Mechanism : Oxidation targets carbonyl groups or unsaturated bonds, forming hydroxyl derivatives.

  • Pharmacological Impact : Hydroxylation may reduce μ-opioid receptor affinity compared to the parent compound.

Reduction Reactions

Utilizes reducing agents such as lithium aluminum hydride in anhydrous ether solvents.

  • Mechanism : Reduces carbonyl groups (e.g., amide to amine) or other reducible moieties, yielding alcohols.

  • Pharmacological Impact : Reduced derivatives often exhibit altered receptor binding and metabolic stability.

Substitution Reactions

Involves nucleophilic substitution at reactive sites (e.g., nitrogen substituents).

  • Mechanism : Replaces functional groups with nucleophiles (e.g., amines), generating analogs with varied pharmacokinetic profiles.

  • Pharmacological Impact : Substitution at the nitrogen atom significantly affects receptor binding and bioavailability.

Reagents and Reaction Conditions

The choice of reagents and conditions critically influences reaction outcomes:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous acidic solutions
ReductionLithium aluminum hydrideAnhydrous ether solvents
SubstitutionNucleophiles (e.g., amines)Varying solvents and temperatures

Product Analysis

The products of these reactions vary in structure and pharmacological activity:

Reaction TypeProductsCharacteristics
OxidationHydroxylated derivativesAltered solubility and potency
ReductionAlcoholsIncreased hydrophilicity
SubstitutionAnalog compoundsVaried receptor binding profiles

Key Considerations

  • Deuterium Labeling (d5) : The presence of deuterium enhances stability in metabolic studies, aiding in tracking reactions in biological systems .

  • Safety and Scalability : Industrial synthesis employs automated reactors and continuous flow systems to ensure safety and purity due to the compound’s high potency.

This compound’s reactivity profile underscores its utility in opioid research, offering insights into structure-activity relationships and metabolic pathways. Further studies on its substitution and reduction products may inform the development of safer therapeutic agents.

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors contributes to its potent effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride (hereafter referred to as Compound A) with three analogs: acrylfentanyl, carfentanil, and isotonitazene.

Table 1: Structural and Functional Comparison

Compound Core Structure Deuterated Sites Receptor Affinity (Ki, nM) Metabolic Stability (t₁/₂, human liver microsomes) Research Application
Compound A Tetrahydrofuran-carboxamide Phenyl-d5 Not reported Not reported (deuteration likely ↑ stability) Isotopic tracing, receptor studies
Acrylfentanyl Acrylamide None ~0.5 nM (μ-opioid) 45 minutes Illicit opioid analog
Carfentanil Piperidine-carboxylate None ~0.024 nM (μ-opioid) 7.7 hours Veterinary anesthetic
Isotonitazene Benzimidazole None ~0.5 nM (μ-opioid) 2.1 hours Novel synthetic opioid

Key Observations:

Structural Backbone :

  • Compound A ’s tetrahydrofuran-carboxamide scaffold distinguishes it from acrylfentanyl’s acrylamide and carfentanil’s carboxylate groups. This structural variation may alter receptor binding kinetics and selectivity .
  • Isotonitazene’s benzimidazole core represents a divergent chemotype but shares high μ-opioid receptor affinity.

Deuteration Impact: The -d5 substitution in Compound A is hypothesized to reduce metabolic degradation by deuterium’s kinetic isotope effect (KIE), a strategy employed in drug development to prolong half-life. For example, deutetrabenazine (a deuterated tetrabenazine analog) exhibits a 2-fold increase in half-life compared to its non-deuterated form. While specific data for Compound A is unavailable, analogous deuterated opioids (e.g., D2-fentanyl) show delayed CYP3A4-mediated N-dealkylation .

Receptor Binding and Safety: Compound A’s receptor affinity remains unquantified in available literature, but its structural similarity to acrylfentanyl suggests potent μ-opioid activity. Carfentanil, a comparator, has sub-nanomolar affinity but poses extreme overdose risks due to high potency. The SDS for Compound A explicitly warns against human use, highlighting its research-exclusive status .

Synthetic Accessibility :

  • Compound A ’s synthesis likely parallels acrylfentanyl protocols, with deuterated phenyl precursors introduced during amide coupling (e.g., using deuterated aniline). details analogous coupling methods involving 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (HATU) as an activating reagent .

Research Implications and Limitations

The deuterated design of Compound A positions it as a tool for studying opioid metabolism and receptor interactions. However, the lack of published binding data or preclinical trials limits its comparative analysis. Discrepancies in nomenclature (e.g., tetrahydrofuran-carboxamide vs. acrylamide in SDS) further complicate structural validation. Future studies should prioritize:

  • Quantitative receptor binding assays.
  • Comparative metabolic profiling against non-deuterated analogs.
  • Clarification of structural descriptors in public databases.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Reductive AminationNaBH(OAc)₃, DCM, rt, 12h71–85
Amide Couplingd5-THF-carbonyl chloride, TEA, 0°C→rt59–69
HCl Salt FormationHCl/Et₂O, trituration85–90

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine and tetrahydrofuran-d5 moieties (e.g., δ 2.48–3.53 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 487.2543) .
  • Deuterium Quantification : ²H NMR or isotope ratio MS to validate deuterium incorporation .

Advanced: How can reaction yields be optimized during piperidine functionalization?

Answer:

  • Solvent Selection : Replace DCM with THF to improve intermediate solubility (yield increases from 59% to 78%) .
  • Stoichiometry : Use 1.2–1.5 eq of NaBH(OAc)₃ to ensure complete reduction .
  • Kinetic Monitoring : Track progress via TLC (silica gel, EtOAc/hexane 1:1; Rf ~0.3) .

Q. Table 2: Solvent Effects on Yield

SolventTemp (°C)Yield (%)Byproducts (%)
DCM0→2559<2
THF0→2578<1
Acetone0→25653

Advanced: How to resolve NMR data discrepancies in structural assignments?

Answer:

  • Dynamic Effects : Piperidine chair-flip conformers cause peak splitting; use variable-temperature NMR (VT-NMR) at 298–323 K to coalesce signals .
  • Deuterium Artifacts : Tetrahydrofuran-d5 may suppress adjacent proton signals; compare with non-deuterated analogs .
  • 2D NMR : HSQC and HMBC to correlate piperidine C-H bonds and confirm connectivity .

Advanced: What strategies reduce byproducts during amidation?

Answer:

  • Acyl Chloride Purity : Distill 5-bromofuran-2-carbonyl chloride before use to minimize hydrolyzed acid impurities (<0.5%) .
  • Base Optimization : Replace triethylamine with DMAP to reduce racemization in chiral centers .
  • Workup Protocol : Wash organic layers with 5% NaHCO₃ to remove unreacted reagents .

Advanced: How does the tetrahydrofuran-d5 moiety impact metabolic stability?

Answer:

  • Isotope Effect : C-D bonds resist cytochrome P450 oxidation, extending plasma half-life (2–3× vs. non-deuterated analogs) .
  • Analytical Adjustments : Use deuterium-specific LC-MS methods with adjusted collision energy (CE = 25–30 eV) to avoid isotopic interference .

Advanced: How to validate purity against pharmacopeial standards?

Answer:

  • Impurity Limits : Total impurities ≤0.5% via HPLC (Chromolith RP-18e column, 0.1% HCOOH/ACN gradient) .
  • Residual Solvents : GC-FID to ensure DCM < 600 ppm per ICH Q3C .
  • Chiral Purity : Chiralpak AD-H column (heptane/EtOH 90:10) to confirm enantiomeric excess >99% .

Q. Table 3: Pharmacopeial Impurity Limits

Impurity TypeThreshold (%)Method
Individual Byproduct≤0.1HPLC-UV (254 nm)
Total Impurities≤0.5HPLC-MS
Residual DCM≤0.06GC-FID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.